1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)

epoxy curing kinetics dicyandiamide acceleration substituted urea latency

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), also referred to as toluene bis(dimethylurea) or TDI-uron, is a difunctional aromatic substituted urea (CAS 17526-94-2, molecular formula C₁₃H₂₀N₄O₂, MW 264.32 g/mol). It functions as a latent accelerator for dicyandiamide (DICY)-cured epoxy resin systems, enabling one-component (1K) formulations with ambient storage stability and thermal activation.

Molecular Formula C13H20N4O2
Molecular Weight 264.32 g/mol
CAS No. 17526-94-2
Cat. No. B092571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
CAS17526-94-2
Molecular FormulaC13H20N4O2
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N(C)C)NC(=O)N(C)C
InChIInChI=1S/C13H20N4O2/c1-9-6-7-10(14-12(18)16(2)3)8-11(9)15-13(19)17(4)5/h6-8H,1-5H3,(H,14,18)(H,15,19)
InChIKeyKDQTUCKOAOGTLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) (CAS 17526-94-2): Sourcing & Technical Identifier Guide for Industrial Epoxy Procurement


1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), also referred to as toluene bis(dimethylurea) or TDI-uron, is a difunctional aromatic substituted urea (CAS 17526-94-2, molecular formula C₁₃H₂₀N₄O₂, MW 264.32 g/mol) . It functions as a latent accelerator for dicyandiamide (DICY)-cured epoxy resin systems, enabling one-component (1K) formulations with ambient storage stability and thermal activation . Commercially available under trade names including IsoQure® UR 500 (Kautschuk Group), DYHARD® UR500 (AlzChem), Technicure® TDU-200M (A&C Catalysts), OMICURE® U-24M (Huntsman), AMICURE® UR2T (Evonik), and U-CAT 3512T (San-Apro), the compound is REACH-registered with a tonnage band of ≥100 to <1,000 tonnes per annum [1].

Why Interchanging 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) with Other Substituted Urea Accelerators Compromises Epoxy Formulation Performance


Substituted urea accelerators within the DICY/epoxy curing family are not functionally interchangeable. Toluene bis(dimethylurea) (CAS 17526-94-2) is explicitly identified by manufacturers as providing the greatest degree of acceleration among all CVC substituted ureas, while methylene bis(phenyl dimethyl urea) (CAS 10097-09-3) is positioned as offering the best combination of acceleration with extended shelf life . Phenyl dimethyl urea (PDU-250M) requires higher cure temperatures (130 °C for full cure) compared with the toluene bis(dimethylurea) benchmark of 100 °C [1]. Furthermore, the commercial product is an approximately 80:20 isomer mixture (4-methyl and 2-methyl positional isomers), and unspecified generic sources may vary in isomer ratio, directly impacting accelerator activity and batch-to-batch formulation reproducibility . Substituting without verifying these performance axes—relative reactivity, cure temperature threshold, shelf-life latency, and isomer composition—can shift gelation time, alter glass transition temperature (Tg), and compromise one-component formulation stability.

Comparative Performance Evidence for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea): Quantitative Differentiation Against Closest Epoxy Curing Accelerator Analogs


Greatest Degree of Acceleration Among All CVC Substituted Ureas: Cure Speed Benchmarking at 100 °C and 150 °C

Toluene bis(dimethylurea) (CAS 17526-94-2) is manufacturer-rated as providing the greatest degree of acceleration to epoxy/DICY formulations among the entire CVC substituted urea portfolio, which includes methylene bis(phenyl dimethyl urea) (Omicure U-52), phenyl dimethyl urea, and chlorophenyl dimethyl urea variants . Quantitatively, formulations using this accelerator achieve full cure in approximately 50 minutes at 100 °C and in less than 3 minutes at temperatures exceeding 150 °C, at recommended use levels below 5 phr with DGEBA/DICY . A related toluene bis(dimethylurea) grade (OMICURE® U-410M) cures even faster—approximately 30 minutes at 100 °C and 3 minutes at >150 °C—confirming the exceptional reactivity of this chemical subclass relative to other substituted ureas .

epoxy curing kinetics dicyandiamide acceleration substituted urea latency one-component epoxy formulation

Highest Reactivity Within the UR Accelerator Series: Direct Intra-Family Ranking by the Manufacturer

Within the Kautschuk Group IsoQure® UR accelerator product family, IsoQure® UR 500 (CAS 17526-94-2) is explicitly designated as 'the most reactive UR accelerator' and is stated to be 'more active than IsoQure® 200 or IsoQure® 300' . This is a direct intra-family reactivity ranking provided by the manufacturer. The compound decomposes under heat to liberate two NCO (isocyanate) groups and catalytically active dimethylamine; the dimethylamine accelerates epoxy curing while the isocyanate groups react with epoxy to form additional oxazolidinone crosslinks . A counterpart supplier (Kylin Chemicals) corroborates this ranking: KylinCure 500 is the most reactive blocked accelerator for DICY-epoxy systems and is more reactive than KylinCure 400 .

uron accelerator latent curing agent epoxy composite prepreg manufacturing

Curing Temperature Depression: 70 °C Reduction vs. Unaccelerated DICY/Epoxy Baseline Enabling Medium-Temperature Industrial Processing

Unaccelerated dicyandiamide/epoxy systems require peak curing temperatures of approximately 200 °C for adequate cure within practical timeframes (30–60 minutes) [1]. The addition of 1,1'-(4-methyl-1,3-phenylene)bis(3,3-dimethylurea) at recommended loadings (0.5–5 phr) reduces the effective curing temperature to above 130 °C while still achieving short cure cycles . DSC data from the Lehigh University thesis (Phillips, 2017) on DYHARD® UR500 confirm this temperature depression quantitatively, with systematic evaluation at 1, 2, and 3 parts by weight in DGEBA/DICY blends [2]. The polymerinnovationblog.com analysis explicitly identifies that DICY/epoxy peak cure at ~200 °C is too high for many industrial processes such as structural automotive adhesives or prepregs, and that urea accelerators are specifically employed to reduce this peak curing temperature [1].

curing temperature reduction latent accelerator energy-efficient epoxy curing dicyandiamide activation

Halogen-Free System Compatibility: Enabling Non-Halogenated Flame-Retardant Epoxy Formulations for Electronics and Aerospace

Among the UR accelerator series, UR500 (CAS 17526-94-2) and UR300 are explicitly documented as suitable for halogen-free epoxy systems, which is a critical requirement for electronics (printed wiring boards) and aerospace applications governed by IEC 61249-2-21 and similar halogen-free standards . A Chinese-language study published in Aerospace Materials & Technology (宇航材料工艺) formulated a latent, halogen-free, flame-retardant medium-temperature curing epoxy resin system using DICY and UR500 as the curing system, achieving room-temperature storage stability exceeding 30 days, tensile strength of 66.5 MPa, flexural strength of 133 MPa, impact strength of 10.7 kJ/m², and a limiting oxygen index (LOI) of 33.1% with UL-94 V0 vertical burn rating and self-extinguishing behavior [1]. The Lehigh University thesis further confirms DYHARD® UR500 compatibility with six different non-halogenated flame retardant synergies in carbon fiber composite laminates evaluated per UL-94 [2].

halogen-free flame retardant epoxy prepreg UL-94 V0 printed wiring board non-halogenated epoxy

Micronized Particle Size Distribution (D50 ≤5 µm, D98 ≤10 µm) Enabling Homogeneous Dispersion in Liquid Epoxy Resins for Prepreg and Film Adhesive Applications

The micronized grade of 1,1'-(4-methyl-1,3-phenylene)bis(3,3-dimethylurea) is specified with a particle size of D50 ≤5 µm and D98 ≤10 µm (98% of particles ≤10 µm) . This is comparable to the DYHARD® UR500 specification (98% ≤10 µm) . The Kautschuk Group further notes that for the UR 500 LER 50 paste grade, the solid particle size of <10 µm ensures homogeneous dispersion of the accelerator in thermosetting epoxy resins, which is critical for solvent-free prepreg and adhesive applications . The micronized grade (OMICURE® U-24M) achieves 95% passage through 325 mesh (44 µm) screen [1], whereas the coarser standard grade (TDU-200M) has particle size >80% less than 44 µm .

micronized accelerator particle size distribution epoxy dispersion prepreg homogeneity film adhesive

Optimal Industrial and Research Application Scenarios for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) Based on Comparative Performance Evidence


One-Component (1K) Structural Adhesives for Automotive and Aerospace Assembly Requiring Maximum Reactivity with Ambient Storage Stability

In one-component epoxy structural adhesives for automotive body-in-white and aerospace bonding applications, toluene bis(dimethylurea) (CAS 17526-94-2) is the accelerator of choice when the formulation requires the greatest degree of acceleration among substituted ureas while maintaining room-temperature latency exceeding 3 months . The accelerator enables cure at temperatures as low as 100 °C (~50 minutes) or rapid-fixture curing at >150 °C (<3 minutes), directly addressing automotive production line cycle-time constraints . Evonik's AMICURE® UR2T grade is specifically marketed for one-pack paste and film adhesives, combining excellent ambient latency with rapid cure above activation temperature and good flow properties . Compared with methylene bis(phenyl dimethyl urea) (MDU-11M), which offers longer shelf life (>6 months) but slower cure (<1 hour at 100 °C), the toluene bis(dimethylurea) accelerator prioritizes cure speed over maximum latency—making it optimal for high-throughput assembly where adhesive cure rate is the bottleneck [1].

Halogen-Free Flame-Retardant Prepregs for Printed Wiring Boards and Electrical Laminate Applications (UL-94 V0, IEC 61249-2-21 Compliant)

For the manufacture of halogen-free prepregs used in printed wiring boards (PWBs) and electrical circuit board laminates, UR500 (CAS 17526-94-2) combined with DICY provides a fully halogen-free curing system that meets IEC 61249-2-21 requirements . Published research demonstrates that DICY/UR500 formulations with non-halogenated flame retardants achieve UL-94 V0 rating with a limiting oxygen index of 33.1% and self-extinguishing behavior, while maintaining mechanical performance (tensile strength 66.5 MPa, flexural strength 133 MPa) and prepreg room-temperature storage stability exceeding 30 days . The Kautschuk Group explicitly lists laminates for electrical circuit boards as a primary application for IsoQure® UR 500 [1]. Both UR500 and UR300 are documented as suitable for halogen-free systems, but UR500 is distinguished by its higher reactivity and ability to lower curing temperature more effectively, enabling medium-temperature (130–150 °C) cure cycles compatible with standard PWB lamination presses .

Carbon Fiber Towpreg and High-Performance Composite Manufacturing with Extended Outlife and Fast Cure Capability

AlzChem has specifically developed DYHARD® UR500-based carbon fiber towpreg technology for the production of stable pressure tanks (e.g., hydrogen storage vessels), where the accelerator provides latency of four to five months with outstanding mechanical properties and excellent adhesion to carbon fibers . The difunctional urone decomposition mechanism—liberating two isocyanate groups and catalytically active dimethylamine—results in dense crosslinking via both amine-catalyzed epoxy homopolymerization and oxazolidinone formation from isocyanate-epoxy reactions, contributing to high Tg and mechanical strength . For fast winding processes, the system is OEM-compliant, and latency of 4–5 months at room temperature reduces refrigerated storage and transport costs while maintaining consistent prepreg quality . The published curing kinetics study by Dalle Vacche et al. (2016) on DGEBA/DICY/accelerator carbon fiber composite systems confirms that substituted urea-accelerated formulations achieve Tg >140 °C with tensile moduli close to 3 GPa after appropriate post-cure (160–180 °C) [1].

Powder Coatings Requiring Fast Cure and High Glass Transition Temperature with Moderate Shelf Stability

In epoxy powder coating formulations, 1,1'-(4-methyl-1,3-phenylene)bis(3,3-dimethylurea) (Technicure® TDU-200M) is used at 1–3 phr with epoxy resin and 3–8 phr with DICY to provide fast curing and a high glass transition temperature . The accelerator provides good formulation shelf stability and excellent adhesion to a variety of substrates, with melting point in the 182–195 °C range ensuring that the accelerator remains solid and latent during extrusion compounding . The loading level of the accelerator provides a balance of low-temperature reactivity; at 3 phr, gel times of less than 8 minutes at 120 °C and less than 5 minutes at 150 °C are achieved with approximately 8 phr of DICY in bisphenol A epoxy resin (EEW 190), and DSC onset is 122 °C with Tg approaching 120 °C easily obtained . These performance characteristics position the accelerator for powder coating applications where rapid cure and high Tg are prioritized over maximum latency.

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